2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol
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Overview
Description
2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry, medicinal chemistry, and industrial applications due to its broad substrate scope and functionalization potential .
Preparation Methods
The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol typically involves the condensation of 2-aminophenol with aromatic aldehydes under various reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Industrial production methods may involve the use of metal catalysts, nanocatalysts, or ionic liquid catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine and methoxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol involves its interaction with specific molecular targets and pathways. It may inhibit the growth of microbial cells by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol include other benzoxazole derivatives such as:
- 3-ethyl-2-{(1E)-2-[(E)-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1-butenyl}-5-phenyl-1,3-benzoxazol-3-ium
- 3-(1,3-benzothiazol-2-yl)-2-phenyl derivatives
These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of bromine and methoxy substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H15BrN2O3 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-bromo-6-methoxyphenol |
InChI |
InChI=1S/C21H15BrN2O3/c1-26-19-11-15(22)9-14(20(19)25)12-23-16-6-4-5-13(10-16)21-24-17-7-2-3-8-18(17)27-21/h2-12,25H,1H3 |
InChI Key |
ZGCYWJZKMKUDTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Br |
Origin of Product |
United States |
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